Methyl 2-(iodomethyl)furan-3-carboxylate
Description
Methyl 2-(iodomethyl)furan-3-carboxylate is a furan-based ester derivative characterized by an iodomethyl substituent at the 2-position and a methoxycarbonyl group at the 3-position of the furan ring. This compound is of significant interest in organic synthesis due to the reactivity of the iodomethyl group, which serves as a versatile handle for cross-coupling reactions, nucleophilic substitutions, and functional group transformations. Its structural features make it valuable in pharmaceuticals, agrochemicals, and materials science, where precise functionalization is critical .
Properties
IUPAC Name |
methyl 2-(iodomethyl)furan-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO3/c1-10-7(9)5-2-3-11-6(5)4-8/h2-3H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUCMUPEBHYNTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC=C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(iodomethyl)furan-3-carboxylate can be synthesized through various methods. One common approach involves the iodination of methyl furan-3-carboxylate. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions to introduce the iodine atom at the desired position.
Another method involves the reaction of methyl furan-3-carboxylate with iodomethane in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction proceeds via a nucleophilic substitution mechanism, where the base deprotonates the furan ring, allowing it to attack the iodomethane and form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(iodomethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or cyanides, to form a wide range of derivatives.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dicarboxylates or other oxidized products.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium cyanide. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, or cyano derivatives of the furan ring.
Oxidation Reactions: Products include furan-2,3-dicarboxylates or other oxidized furan derivatives.
Reduction Reactions: Products include alcohols or other reduced furan derivatives.
Scientific Research Applications
Methyl 2-(iodomethyl)furan-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of methyl 2-(iodomethyl)furan-3-carboxylate involves its reactivity due to the presence of the iodine atom. The iodine atom can participate in various chemical reactions, such as nucleophilic substitution, which allows the compound to form a wide range of derivatives. The furan ring provides a stable aromatic system, while the carboxylate ester group can undergo hydrolysis or other transformations, making the compound versatile in organic synthesis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variation: Halomethyl Derivatives
Methyl 2-(Bromomethyl)Furan-3-Carboxylate (CAS 53020-08-9)
- Structure : Bromomethyl substituent at the 2-position.
- Reactivity : Bromine, while a good leaving group, is less reactive than iodine in nucleophilic aromatic substitutions (SNAr) or transition-metal-catalyzed couplings (e.g., Suzuki, Heck).
- Applications : Intermediate in agrochemical synthesis; less favored for reactions requiring rapid leaving-group departure compared to the iodo analog .
Methyl 2-(Chloromethyl)Furan-3-Carboxylate (CAS 53020-07-8)
- Structure : Chloromethyl substituent.
- Reactivity : Chlorine’s lower leaving-group ability limits its utility in coupling reactions but may enhance stability under basic conditions.
- Applications : Used in stable intermediates for polymer chemistry; less common in pharmaceutical routes demanding high reactivity .
Key Comparison :
| Property | Iodo Derivative | Bromo Derivative | Chloro Derivative |
|---|---|---|---|
| Leaving Group Ability | Excellent (I⁻) | Good (Br⁻) | Moderate (Cl⁻) |
| Reactivity in Coupling | High | Moderate | Low |
| Thermal Stability | Lower (light-sensitive) | Moderate | High |
Ester Group Variation: Ethyl vs. Methyl Esters
Ethyl 2-FormylFuran-3-Carboxylate (CAS 19076-56-3)
- Structure : Ethyl ester at 3-position, formyl group at 2-position.
- Reactivity : The formyl group enables aldol condensations and reductive amination, contrasting with the iodomethyl group’s coupling utility.
- Applications : Precursor for heterocyclic drug candidates (e.g., antifungals) and agrochemicals .
Comparison :
- Solubility : Ethyl esters generally exhibit higher lipophilicity than methyl esters, influencing solubility in organic media.
- Synthetic Flexibility : Iodomethyl derivatives enable diverse cross-couplings, while formyl groups facilitate carbonyl-based transformations.
Heteroatom and Functional Group Modifications
Methyl 2-(Aminomethyl)Furan-3-Carboxylate (CAS 306936-50-5)
- Structure: Aminomethyl substituent.
- Reactivity: The amino group participates in amidation, Schiff base formation, and coordination chemistry.
- Applications : Building block for bioactive molecules (e.g., kinase inhibitors) .
Methyl 2-(Trimethylsilyl)EthylFuran-3-Carboxylate
- Structure : Bulky trimethylsilyl group.
- Reactivity : Silicon-based groups enhance stability and direct electrophilic substitutions to specific ring positions.
- Applications : Used in protecting-group strategies and silicon-directed syntheses .
Key Insight: The iodomethyl group’s balance of reactivity and moderate steric hindrance makes it more versatile for diverse transformations compared to bulky or non-halogenated analogs.
Biological Activity
Methyl 2-(iodomethyl)furan-3-carboxylate (CAS Number: 143903-05-3) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including relevant case studies, research findings, and synthesized derivatives, highlighting its pharmacological significance.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C₇H₉I O₃
- Molecular Weight : 266.03 g/mol
The presence of the iodomethyl group suggests potential reactivity in various biological systems, particularly in the context of drug development.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furan compounds have shown promising results against various cancer cell lines:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways. Research has demonstrated that certain furan derivatives can enhance the sensitivity of pancreatic cancer cells (PANC-1) to TRAIL (TNF-related apoptosis-inducing ligand), leading to increased apoptosis rates .
Case Study: TRAIL Sensitization
A study investigated the combinatorial effect of this compound with TRAIL on PANC-1 cells. The results indicated a synergistic effect where lower concentrations of the compound significantly enhanced TRAIL-induced apoptosis through mitochondrial pathways .
Antimicrobial Activity
Compounds derived from furan structures have also been noted for their antimicrobial properties. This compound and related derivatives have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis, suggesting potential applications in treating infectious diseases .
Inhibition of Enzymatic Activity
Research has highlighted that certain furan derivatives can act as inhibitors for various enzymes involved in disease processes. For example:
- 5-Lipoxygenase Inhibition : Some furan compounds exhibit inhibitory effects on 5-lipoxygenase, an enzyme implicated in inflammatory responses .
- α-Glucosidase Inhibition : This activity suggests potential applications in managing diabetes by regulating blood glucose levels .
Summary of Biological Activities
Detailed Research Findings
- Apoptosis Induction : The activation of caspases (caspase-3 and caspase-9) in PANC-1 cells treated with this compound was significantly higher compared to untreated controls, indicating its role as a potent apoptotic agent .
- Synergistic Effects : The combination treatment with TRAIL demonstrated enhanced efficacy at lower doses, suggesting that this compound could be used to improve therapeutic outcomes in cancer treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
